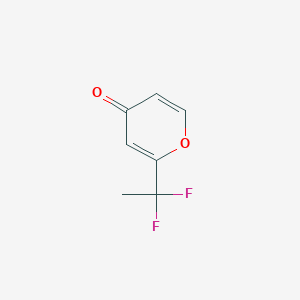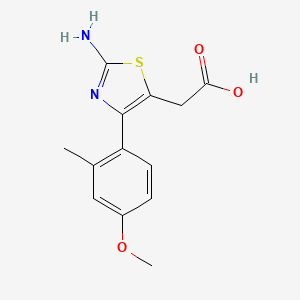
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride is a chemical compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride typically involves the following steps:
Fmoc Protection: The piperazine-2-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected piperazine derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: The Fmoc-protected piperazine derivative is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Automated Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with carboxylic acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Deprotected Amino Compound: Removal of the Fmoc group yields the free amino derivative.
Peptide Products: Coupling reactions with carboxylic acids result in the formation of peptides.
科学的研究の応用
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: It plays a role in the development of peptide-based therapeutics and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials for various industrial applications.
作用機序
The primary mechanism of action of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the piperazine ring, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the Fmoc group can be selectively removed under basic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: This compound features both Fmoc and Boc protecting groups and is used in peptide synthesis.
Fmoc-Arg(Pbf)-OH: Contains an Fmoc group and a Pbf protecting group, used for arginine residues in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring. This combination provides distinct reactivity and solubility properties, making it particularly useful in the synthesis of complex peptides and peptide-based compounds.
特性
分子式 |
C20H21ClN2O4 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H20N2O4.ClH/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17-18,21H,9-12H2,(H,23,24);1H |
InChIキー |
JUDPRYMVHFNIFZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)







![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)

